molecular formula C24H29ClN2O6 B2675904 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate CAS No. 1351660-89-3

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate

Cat. No.: B2675904
CAS No.: 1351660-89-3
M. Wt: 476.95
InChI Key: BQRAWNLBRAJBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyloxy group, and a chlorobenzyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-((benzyloxy)methyl)piperidine.

  • Acylation Reaction: : The next step involves the acylation of the piperidine intermediate with 2-chlorobenzyl chloride in the presence of a base like triethylamine to form N-(2-chlorobenzyl)-3-((benzyloxy)methyl)piperidine.

  • Formation of the Acetamide: : The final step involves the reaction of the acylated piperidine with acetic anhydride to form 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide.

  • Oxalate Formation: : The compound is then converted to its oxalate salt by reacting it with oxalic acid in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation reactions, potentially forming benzaldehyde derivatives.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring structure.

    Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for a variety of chemical modifications, making it useful in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperidine ring and the benzyloxy group.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. The piperidine ring is a common motif in many drugs, and the presence of the benzyloxy and chlorobenzyl groups might impart unique biological activities.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate exerts its effects would depend on its specific application. Generally, the piperidine ring can interact with various biological targets, such as neurotransmitter receptors or enzymes, potentially modulating their activity. The benzyloxy group might enhance the compound’s ability to cross cell membranes, while the chlorobenzyl group could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Benzyloxy)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide: Lacks the methyl group on the benzyloxy moiety.

    2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(2-fluorobenzyl)acetamide: Substitutes the chlorine atom with a fluorine atom.

Uniqueness

The presence of both the benzyloxy and chlorobenzyl groups in 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2.C2H2O4/c23-21-11-5-4-10-20(21)13-24-22(26)15-25-12-6-9-19(14-25)17-27-16-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-5,7-8,10-11,19H,6,9,12-17H2,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRAWNLBRAJBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NCC2=CC=CC=C2Cl)COCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.